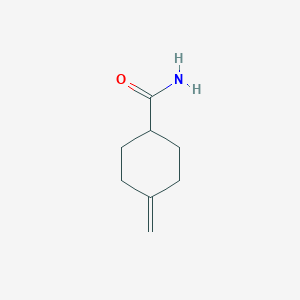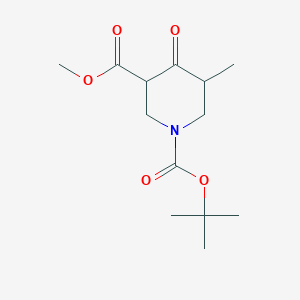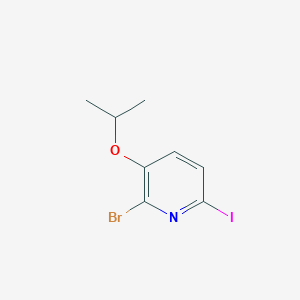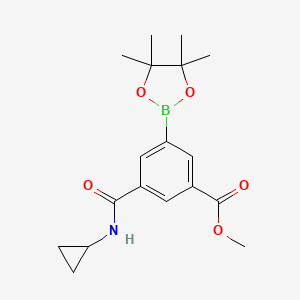
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoate core substituted with a cyclopropylcarbamoyl group and a dioxaborolan group, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and methanol under acidic conditions.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the benzoate core with cyclopropyl isocyanate under controlled conditions to form the cyclopropylcarbamoyl derivative.
Attachment of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and suitable ligands are often employed in substitution reactions involving the boron center.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Methyl 3-(cyclopropylcarbamoyl)benzoate: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the cyclopropylcarbamoyl group, reducing its potential biological activity.
Uniqueness
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the cyclopropylcarbamoyl and dioxaborolan groups
属性
分子式 |
C18H24BNO5 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H24BNO5/c1-17(2)18(3,4)25-19(24-17)13-9-11(15(21)20-14-6-7-14)8-12(10-13)16(22)23-5/h8-10,14H,6-7H2,1-5H3,(H,20,21) |
InChI 键 |
HNAHKOMNYBNKQG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)NC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


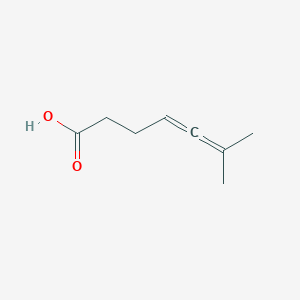
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
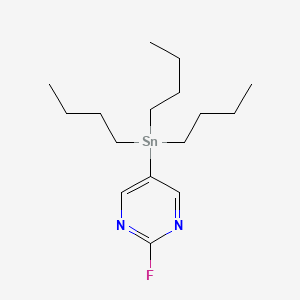

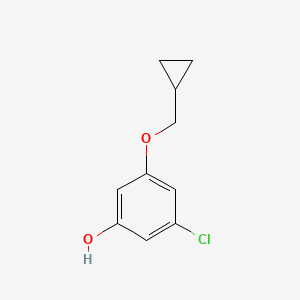
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
